
2-Tert-butyl-3-methyl-5-pentylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-3-methyl-5-pentylthiophene is a thiophene derivative characterized by the presence of a tert-butyl group at the second position, a methyl group at the third position, and a pentyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-3-methyl-5-pentylthiophene can be achieved through various synthetic routes. One common method involves the use of the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthetic methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored in industrial settings due to its efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired thiophene derivative .
化学反应分析
Types of Reactions: 2-Tert-butyl-3-methyl-5-pentylthiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-Tert-butyl-3-methyl-5-pentylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some thiophene derivatives are investigated for their potential use as pharmaceutical agents.
作用机制
The mechanism of action of 2-Tert-butyl-3-methyl-5-pentylthiophene depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved can vary based on the specific biological activity being studied .
相似化合物的比较
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-Tert-butyl-3-methyl-5-pentylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
属性
CAS 编号 |
89036-24-8 |
|---|---|
分子式 |
C14H24S |
分子量 |
224.41 g/mol |
IUPAC 名称 |
2-tert-butyl-3-methyl-5-pentylthiophene |
InChI |
InChI=1S/C14H24S/c1-6-7-8-9-12-10-11(2)13(15-12)14(3,4)5/h10H,6-9H2,1-5H3 |
InChI 键 |
VWMGXUZWGADJFO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(S1)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


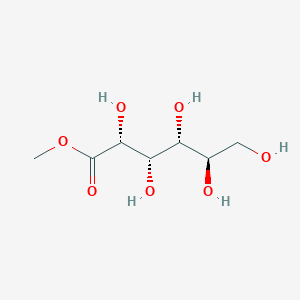
![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
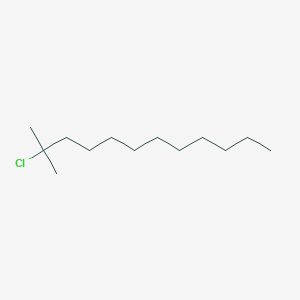
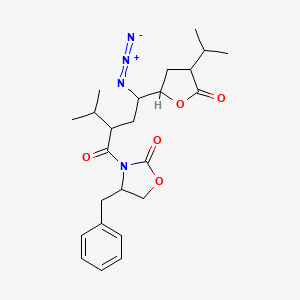
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
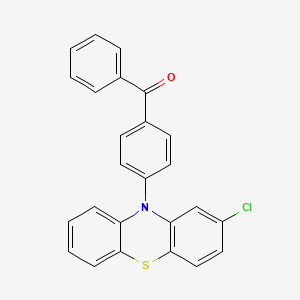
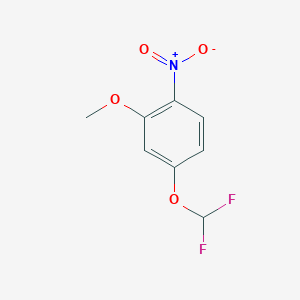
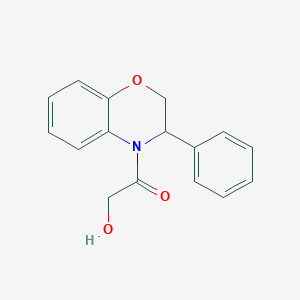
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
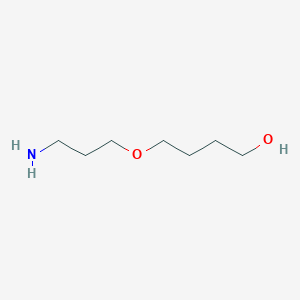

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
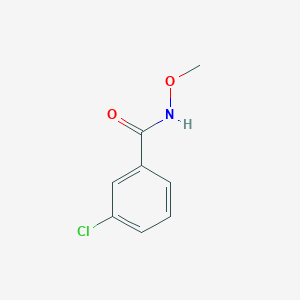
![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
